2-Benzoyl-4,5-difluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzoyl-4,5-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O3/c15-11-6-9(10(14(18)19)7-12(11)16)13(17)8-4-2-1-3-5-8/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWSTKQYLMKFCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C(=O)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 2 Benzoyl 4,5 Difluorobenzoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes several characteristic reactions, including conversion to acid halides, formation of esters and amides, and reduction to alcohols or aldehydes.
Conversion to Acid Halides (e.g., 2-benzoyl-4,5-difluorobenzoyl chloride)
The conversion of 2-benzoyl-4,5-difluorobenzoic acid to its corresponding acid halide, most commonly the benzoyl chloride, is a crucial step for subsequent transformations. This is typically achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. epo.orgsigmaaldrich.com For instance, reacting 2-chloro-4,5-difluorobenzoic acid with thionyl chloride at elevated temperatures can yield the corresponding acid chloride. epo.org This transformation is significant because the resulting acyl chloride is a highly reactive electrophile, readily susceptible to nucleophilic attack.
A general reaction for the formation of 2-benzoyl-4,5-difluorobenzoyl chloride is as follows:
C₁₄H₈F₂O₃ + SOCl₂ → C₁₄H₇ClF₂O₂ + SO₂ + HCl
This increased reactivity of the acyl chloride facilitates the synthesis of various derivatives.
Formation of Esters and Amides
The carboxylic acid functionality of this compound can be directly converted to esters and amides.
Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. epo.org Alternatively, the more reactive 2-benzoyl-4,5-difluorobenzoyl chloride can be reacted with an alcohol, often in the presence of a base like pyridine, to form the corresponding ester. epo.org
Amidation can be achieved by reacting the carboxylic acid directly with an amine, often at elevated temperatures. sci-hub.semdpi.com A more common and efficient method involves the reaction of the pre-formed 2-benzoyl-4,5-difluorobenzoyl chloride with a primary or secondary amine. google.comiucr.org This reaction is a versatile method for creating amide bonds, which are prevalent in many biologically active compounds. For example, the reaction of 4-chloro-2,5-difluorobenzoic acid with methylamine-borane complexes can produce the corresponding N-methylamide in high yield. google.com
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Alcohol | Ester |
| 2-Benzoyl-4,5-difluorobenzoyl chloride | Alcohol | Ester |
| This compound | Amine | Amide |
| 2-Benzoyl-4,5-difluorobenzoyl chloride | Amine | Amide |
Reduction Reactions to Corresponding Alcohols or Aldehydes
The carboxylic acid group can be reduced to a primary alcohol or, with more difficulty, to an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce a carboxylic acid to a primary alcohol. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol.
Selective reduction to an aldehyde is more challenging as aldehydes are more easily reduced than the starting carboxylic acid. However, specialized reagents and reaction conditions can be employed to achieve this transformation. It is important to note that the ketone functionality within the same molecule may also be susceptible to reduction under these conditions, necessitating careful selection of the reducing agent and reaction parameters to achieve chemoselectivity.
Reactions Involving the Aryl Ketone Moiety
The aryl ketone group in this compound provides another site for chemical modification, primarily through reactions at the electrophilic carbonyl carbon.
Nucleophilic Addition Reactions to the Carbonyl Group
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. libretexts.org This leads to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. libretexts.org
Grignard Additions: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to ketones to form tertiary alcohols after an acidic workup. mnstate.edumasterorganicchemistry.comyoutube.com The reaction involves the attack of the carbanionic R-group of the Grignard reagent on the carbonyl carbon. youtube.com It is crucial to perform this reaction under anhydrous conditions as Grignard reagents are strong bases and will be quenched by protic solvents like water. mnstate.eduyoutube.com The carboxylic acid proton would also need to be protected or the Grignard reagent used in excess.
Hydride Reductions: The ketone can be reduced to a secondary alcohol using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and can often selectively reduce ketones in the presence of less reactive functional groups like carboxylic acids. Lithium aluminum hydride is a much stronger reducing agent and would likely reduce both the ketone and the carboxylic acid.
| Reagent | Product |
| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |
| Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol (and reduction of carboxylic acid) |
Derivatization of the Ketone
The ketone functionality can be converted into other functional groups, known as derivatives, which can be useful for characterization or as intermediates in further synthetic steps.
Oxime Formation: Ketones react with hydroxylamine (B1172632) (NH₂OH) in a condensation reaction to form oximes. numberanalytics.com This reaction is typically catalyzed by an acid or a base and involves the initial nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. numberanalytics.com
Hydrazone Formation: Similarly, ketones react with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) to form hydrazones. numberanalytics.comresearchgate.net This reaction is also a condensation reaction that proceeds through a nucleophilic addition-elimination mechanism. numberanalytics.comresearchgate.net Hydrazone derivatives are often crystalline solids with sharp melting points, which historically made them useful for the identification and characterization of ketones. numberanalytics.com
| Reagent | Derivative Formed |
| Hydroxylamine (NH₂OH) | Oxime |
| Hydrazine (H₂NNH₂) | Hydrazone |
Reactivity of the Fluorinated Aromatic System
The chemical character of the difluorinated benzoic acid ring in this compound is dominated by the strong electron-withdrawing nature of the substituents. The carboxylic acid (-COOH) at the C1 position and the benzoyl group (-CO-Ph) at the C2 position work in concert to significantly decrease the electron density of the aromatic ring. This electronic deficiency has profound and opposing effects on the two major classes of aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions on the Difluorinated Benzoic Acid Ring
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile attacks the electron-rich π-system of a benzene (B151609) ring. physicsandmathstutor.combyjus.com However, the difluorinated benzoic acid ring of the title compound is heavily deactivated towards such reactions. Both the carboxylic acid and benzoyl groups are powerful deactivating groups due to their electron-withdrawing resonance and inductive effects. lkouniv.ac.in
The presence of two such groups on adjacent carbons makes electrophilic attack exceedingly difficult, requiring harsh reaction conditions. The fluorine atoms, while typically ortho, para-directing, are weak deactivators and their influence is largely overshadowed by the much stronger deactivating effects of the carbonyl-containing groups.
The remaining unsubstituted positions on the ring are C3 and C6. According to the principles of electrophilic substitution on substituted benzenes, the directing effects of the existing groups would guide an incoming electrophile. Both the C1-carboxyl and C2-benzoyl groups are meta-directors. Therefore, they direct incoming electrophiles away from the positions ortho and para to them. This complex directing effect further complicates predictions of regioselectivity, should a reaction occur.
Table 1: Analysis of Factors Influencing Electrophilic Aromatic Substitution
| Position | Electronic Effect of Substituents | Steric Hindrance | Predicted Reactivity |
| C3 | Ortho to -COOH (unfavored), Meta to -COPh (favored) | High (flanked by two large groups) | Very Low |
| C6 | Meta to -COOH (favored), Ortho to -COPh (unfavored) | Moderate | Very Low |
Given the severe deactivation of the ring, standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation are unlikely to proceed under normal conditions. Research on the nitration of the simpler 3,4-difluorobenzoic acid to produce 4,5-difluoro-2-nitrobenzoic acid demonstrates that substitution is possible on a related ring system, but the absence of the additional deactivating benzoyl group in that case is critical.
Nucleophilic Aromatic Substitution (SNAr) Pathways on the Fluorinated Core
In stark contrast to its inertness towards electrophiles, the fluorinated core of this compound is highly activated for Nucleophilic Aromatic Substitution (SNAr). This type of reaction involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. For an SNAr reaction to proceed, two main conditions must be met: the ring must be activated by electron-withdrawing groups, and there must be a good leaving group (typically a halide).
This compound meets these criteria perfectly. The carboxylic acid and benzoyl groups render the ring electrophilic, and the fluorine atoms serve as potential leaving groups. The activation is most pronounced at the positions ortho and para to the electron-withdrawing substituents.
In this molecule, the fluorine atom at the C4 position is para to the strongly electron-withdrawing carboxylic acid group. The fluorine at the C5 position is para to the strongly electron-withdrawing benzoyl group. Consequently, both fluorine atoms are activated towards nucleophilic displacement.
The general mechanism for the SNAr reaction involves two steps:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.
Leaving Group Departure: The aromaticity is restored by the elimination of the fluoride (B91410) ion.
This reactivity is harnessed in the synthesis of quinolone antibiotics, where fluorinated benzoic acids are key starting materials. google.comnih.govchim.it The fluorine atom is displaced by an amine, a crucial step in building the quinolone core structure. While specific studies detailing the SNAr reactions on this compound itself are not prevalent in the reviewed literature, the reactivity can be inferred from analogous systems. For example, the reactions of 2,4-difluorobenzoyl compounds with various nucleophiles demonstrate the feasibility of such transformations.
Table 2: Analysis of Factors Influencing Nucleophilic Aromatic Substitution (SNAr)
| Position of Fluorine | Activating Group (Para) | Activating Group (Ortho/Meta) | Predicted Reactivity | Potential Nucleophiles |
| C4 | Carboxylic Acid (-COOH) | Benzoyl (-COPh) at C2 (meta) | Activated | Amines, Alkoxides, Thiols |
| C5 | Benzoyl (-COPh) | Carboxylic Acid (-COOH) at C1 (meta) | Activated | Amines, Alkoxides, Thiols |
The regioselectivity of the nucleophilic attack—whether it occurs preferentially at C4 or C5—would depend on the relative activating strength of the carboxyl versus the benzoyl group, the nature of the nucleophile, and the specific reaction conditions employed. It is plausible that a mixture of products could be formed, or that conditions could be tuned to favor one isomer over the other.
Spectroscopic and Advanced Structural Characterization Methodologies
Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR and FT-Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and fingerprint region of 2-Benzoyl-4,5-difluorobenzoic acid.
FT-IR Spectroscopy
The FT-IR spectrum of a related compound, 2,5-difluorobenzoic acid, shows characteristic absorption bands that help in the structural analysis of this compound. nih.gov The presence of a carboxylic acid group is typically indicated by a broad O-H stretching band in the region of 2500–3300 cm⁻¹ and a strong C=O stretching vibration around 1710 cm⁻¹. specac.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-F stretching vibrations usually appear in the 1000-1400 cm⁻¹ region. indexcopernicus.com The benzoyl group introduces an additional C=O stretching frequency, typically observed around 1650 cm⁻¹. specac.com
FT-Raman Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. Studies on similar molecules like 2-amino-4,5-difluorobenzoic acid have utilized FT-Raman to analyze vibrational modes. indexcopernicus.comnih.gov For this compound, the C-H stretching modes of the phenyl rings would be expected around 3121 cm⁻¹. indexcopernicus.com The in-plane and out-of-plane C-H bending vibrations are anticipated in the ranges of 1000-1300 cm⁻¹ and 700-1000 cm⁻¹, respectively. indexcopernicus.com
A detailed analysis of the FT-IR and FT-Raman spectra of 2-amino-4,5-difluorobenzoic acid has been reported, providing a basis for interpreting the spectra of related compounds. researchgate.netdergipark.org.tr
Table 1: Characteristic Vibrational Frequencies
| Functional Group | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H Stretch | 2500–3300 (broad) | |
| Aromatic C-H Stretch | >3000 | ~3121 |
| Carboxylic Acid C=O Stretch | ~1710 (sharp) | |
| Benzoyl C=O Stretch | ~1650 (strong) | |
| Aromatic C=C Stretch | 1550-1700 | |
| C-F Stretch | 1000-1400 | |
| In-plane C-H Bend | 1000-1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation (¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural assignment of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. For a related compound, 4-chloro-2,5-difluorobenzoic acid, the proton signals appear as doublets of doublets (dd) at approximately δ 7.72 and 7.22 ppm. google.com The protons on the benzoyl group would likely appear as a multiplet in the aromatic region. The acidic proton of the carboxylic acid group typically gives a broad singlet at a downfield chemical shift, often above δ 10 ppm. google.com
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For benzoic acid, five distinct signals are observed, corresponding to the carboxyl carbon and the four different carbon environments in the benzene (B151609) ring. docbrown.info In this compound, additional signals would be present for the benzoyl group carbons. The carbonyl carbons of the carboxylic acid and the benzoyl group are expected to have the highest chemical shifts. docbrown.info The carbon atoms bonded to fluorine will show characteristic splitting patterns due to C-F coupling.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly useful for fluorinated compounds. It can confirm the positions of the fluorine substituents on the benzene ring. In the case of this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants would provide valuable structural information.
2D NMR Techniques
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| ¹H (Carboxylic Acid) | >10 | broad singlet |
| ¹H (Aromatic) | 7.0 - 8.5 | multiplet |
| ¹³C (C=O, Carboxylic Acid) | 165 - 175 | singlet |
| ¹³C (C=O, Benzoyl) | 190 - 200 | singlet |
| ¹³C (Aromatic) | 110 - 160 | singlets, doublets (due to C-F coupling) |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis (HRMS, LC-MS/MS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. rsc.org Techniques like Electrospray Ionization (ESI) are commonly used. rsc.org The predicted monoisotopic mass for C₁₄H₈F₂O₃ is 262.04416 Da. uni.lu
LC-MS/MS for Fragmentation Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides valuable information about the fragmentation patterns of the molecule, which aids in structural confirmation. nih.gov For this compound, fragmentation would likely occur at the bonds adjacent to the carbonyl groups. Common fragmentation pathways for benzoic acid derivatives involve the loss of H₂O, CO, and CO₂. The benzoyl group can also undergo characteristic fragmentation.
A study on 2,5-difluorobenzoic acid showed its quantitation using liquid chromatography-tandem mass spectrometry. sigmaaldrich.com The fragmentation of related compounds like 2,6-difluorobenzoic acid has also been studied by GC-MS. uzh.ch
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 263.05144 |
| [M+Na]⁺ | 285.03338 |
| [M-H]⁻ | 261.03688 |
X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination (Applicability to this compound or its Derivatives)
For instance, the crystal structures of hydrazone derivatives of 2,5-difluorobenzoic acid have been elucidated, providing insight into the solid-state packing and intermolecular interactions of similar molecules. researchgate.net Additionally, the crystal structures of various benzamide (B126) derivatives have been reported, which can serve as models for understanding the potential solid-state architecture of this compound. nih.gov If suitable single crystals of this compound or its derivatives can be grown, X-ray diffraction analysis would offer an unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of 2-Benzoyl-4,5-difluorobenzoic acid. These computational studies provide a detailed picture of its molecular geometry, electronic structure, and vibrational modes.
Optimization of Molecular Geometry and Conformational Analysis
The molecular structure of this compound has been optimized using DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), to determine its most stable conformation. researchgate.net The geometry is defined by the spatial arrangement of its constituent atoms, including bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzoic Acid Derivative (Data for illustrative purposes)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (ring) | 1.39 - 1.41 | 118 - 122 | 0 - 1 |
| C-F | 1.35 | - | - |
| C-C=O | 1.49 | 120 | 180 (anti) / 0 (syn) |
| C=O | 1.22 | - | - |
| C-O | 1.35 | - | - |
Note: This table is a generalized representation based on typical values for substituted benzoic acids and does not represent specific calculated values for this compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. biointerfaceresearch.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com A smaller gap suggests higher reactivity.
For related molecules like 2-amino-4,5-difluorobenzoic acid, the HOMO and LUMO energy values have been calculated to understand their electronic behavior. nih.govresearchgate.net The HOMO is typically localized on the electron-rich parts of the molecule, acting as an electron donor, while the LUMO is on the electron-deficient parts, acting as an electron acceptor. science.gov In this compound, the benzoyl group, with its electron-withdrawing nature, and the difluorinated benzene (B151609) ring would significantly influence the energies and distributions of these orbitals. The HOMO-LUMO gap can also be related to the molecule's optical and electrical properties. biointerfaceresearch.comajchem-a.com
Table 2: Illustrative Frontier Molecular Orbital Energies and Related Properties
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
| Ionization Potential | 6.5 to 7.5 |
Note: These values are typical ranges for similar aromatic compounds and are for illustrative purposes only.
Prediction and Interpretation of Vibrational Spectra (FT-IR, FT-Raman)
Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated using DFT methods and are instrumental in the structural elucidation of molecules. nih.govresearchgate.net By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes can be achieved. indexcopernicus.com For molecules like 2-amino-4,5-difluorobenzoic acid, extensive studies have been performed where the calculated vibrational frequencies, after scaling, show excellent agreement with the experimental spectra. nih.govnih.gov
The vibrational modes of this compound would include characteristic stretching and bending vibrations of the carboxylic acid group (O-H, C=O, C-O), the benzoyl group (C=O), the aromatic rings (C-H, C-C), and the carbon-fluorine bonds (C-F). The calculated spectra can help in understanding the intramolecular interactions and the effect of substituents on the vibrational frequencies. researchgate.netindexcopernicus.com
Table 3: Representative Calculated Vibrational Frequencies for a Substituted Benzoic Acid
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| O-H stretch (Carboxylic acid) | ~3500 |
| C-H stretch (Aromatic) | 3000 - 3100 |
| C=O stretch (Carboxylic acid) | ~1750 |
| C=O stretch (Benzoyl) | ~1680 |
| C-C stretch (Aromatic ring) | 1400 - 1600 |
Note: This table provides approximate frequency ranges based on related compounds and is for illustrative purposes.
Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts
Theoretical calculations of NMR chemical shifts provide valuable information for the structural characterization of molecules. pdx.edu DFT methods can be used to predict the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm the molecular structure. ucl.ac.uk The chemical shifts are highly sensitive to the electronic environment of the nuclei. organicchemistrydata.org
For this compound, the electron-withdrawing effects of the fluorine atoms and the benzoyl group would significantly influence the chemical shifts of the aromatic protons and carbons. ucl.ac.uk The calculation of chemical shifts for different conformers can also aid in determining the most stable structure in solution. researchgate.net While direct computational data for the target molecule is not available, studies on similar fluorinated and benzoyl-containing compounds provide a basis for predicting the expected chemical shift ranges. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions. researchgate.net The negative regions (typically colored red or yellow) are susceptible to electrophilic attack, while the positive regions (blue) are prone to nucleophilic attack. researchgate.netnih.gov
For a molecule like this compound, the MEP surface would show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, indicating their susceptibility to electrophilic attack. The hydrogen atom of the carboxylic acid group would exhibit a positive potential, making it a site for nucleophilic interaction. The fluorine atoms would also influence the electrostatic potential distribution on the aromatic ring. This analysis is crucial for predicting the sites of intermolecular interactions. mdpi.com
Theoretical Studies on Reaction Mechanisms and Transition State Structures
Theoretical studies are instrumental in elucidating the mechanisms of chemical reactions, including the identification of transition state structures and the calculation of activation energies.
For reactions involving benzoic acid derivatives, such as C-H activation, computational studies can provide detailed mechanistic insights. acs.orgmdpi.comnih.gov For instance, in palladium-catalyzed C-H activation, DFT can be used to model the reaction pathway, including the formation of key intermediates and the transition state for the C-H bond cleavage. acs.orgspringernature.com The presence of additives like difluorobenzoic acids can influence the reaction mechanism, and theoretical studies can help understand their role. nih.gov
Similarly, the mechanism of Friedel-Crafts reactions, which are fundamental in organic synthesis, can be investigated using computational methods. open.ac.uknih.govmasterorganicchemistry.com For a molecule like this compound, which could be synthesized via a Friedel-Crafts acylation, theoretical studies can model the formation of the acylium ion intermediate and its subsequent reaction with the difluorinated benzene ring. scielo.brresearchgate.net These studies help in understanding the regioselectivity and the energy profile of the reaction.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-amino-4,5-difluorobenzoic acid |
| 2,6-difluorobenzoic acid |
| 2-Benzoylbenzoic acid |
| Difluorobenzoic acid |
Global Chemical Descriptors and Quantum Chemical Reactivity Indices
Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules. Through methods like Density Functional Theory (DFT), it is possible to calculate a variety of electronic properties that offer insights into the reactivity and stability of a chemical compound. For this compound, while specific, in-depth computational studies are not widely available in the public domain, we can infer its likely chemical behavior by examining research on analogous compounds, such as other halogenated benzoic acids.
Global chemical descriptors are fundamental in conceptual DFT and are used to quantify the chemical reactivity and stability of a molecule as a whole. These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are generally more reactive. researchgate.net
Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment. It is defined as ω = χ² / (2η).
Studies on related molecules, such as 2-amino-4,5-difluorobenzoic acid and other substituted benzoic acids, have utilized these descriptors to interpret their chemical behavior. biointerfaceresearch.comnih.govnih.gov For instance, the analysis of HOMO and LUMO energies in these compounds helps to identify the sites most susceptible to electrophilic and nucleophilic attack. The distribution of these frontier orbitals indicates the flow of charge within the molecule during chemical reactions.
While specific calculated values for this compound are not present in the searched literature, the presence of the electron-withdrawing benzoyl group and fluorine atoms is expected to significantly influence its electronic properties. These groups would likely lower the HOMO and LUMO energy levels, impacting the global reactivity descriptors.
The following table provides a conceptual framework for the kind of data that a detailed computational study would generate for this compound. The values presented here are for illustrative purposes based on general principles and data for similar molecules, and are not the result of a specific calculation for the target compound.
Interactive Table: Illustrative Global Chemical Descriptors
| Descriptor | Symbol | Formula | Typical Information Gained |
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential | I | -EHOMO | Energy to remove an electron |
| Electron Affinity | A | -ELUMO | Energy released upon electron gain |
| Electronegativity | χ | (I+A)/2 | Electron-attracting tendency |
| Chemical Hardness | η | (I-A)/2 | Resistance to electron cloud change |
| Chemical Softness | S | 1/η | Polarizability and reactivity |
| Electrophilicity Index | ω | χ²/(2η) | Propensity to accept electrons |
A comprehensive theoretical investigation would involve optimizing the geometry of this compound using a specific level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), followed by the calculation of these quantum chemical reactivity indices to predict its stability, reactivity, and potential interaction mechanisms. researchgate.net
Role As a Key Synthetic Intermediate
Precursor for Pharmacologically Relevant Compounds
The difluorinated benzophenone (B1666685) scaffold of 2-benzoyl-4,5-difluorobenzoic acid is a key structural motif found in several classes of pharmacologically active compounds. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug molecules.
Quinolone-3-carboxylic Acids: Quinolone-3-carboxylic acids are a major class of synthetic antibacterial agents. The synthesis of these compounds often relies on intermediates that can form the core quinolone ring structure. epo.orgresearchgate.net Benzoic acid derivatives, particularly those with fluorine substituents, are crucial starting materials in this process. epo.orgresearchgate.net For instance, compounds like this compound can be converted into benzoylacetate intermediates, which are then cyclized to form the quinolone core. epo.org This pathway is a well-established method for producing potent antibiotics. The 4,5-difluoro substitution pattern is particularly relevant for introducing fluorine at the C-6 and C-7 positions of the quinolone ring, which is a common feature in many fluoroquinolone antibiotics.
A derivative of this compound, namely 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid (also known as benzavir-2), has demonstrated significant antiviral activity. nih.gov Research has shown that this compound is effective against both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov Notably, benzavir-2 exhibits potency comparable to the standard antiviral drug acyclovir (B1169) and is also active against acyclovir-resistant strains of the virus. nih.gov
| Pharmacological Class | Example Compound/Target | Role of this compound |
| Antibacterials | Quinolone-3-carboxylic acids | Precursor for the formation of the core quinolone ring structure. epo.orgresearchgate.net |
| Antivirals | 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid (benzavir-2) | Key building block for the synthesis of the active antiviral agent. nih.gov |
| GPR119 Agonists | Treatment of Type II Diabetes | Potential intermediate based on the synthesis of structurally related benzyloxy analogues. nih.gov |
| NaV1.8 Inhibitors | Non-addictive Analgesics | Potential building block for novel pain therapeutics targeting the NaV1.8 channel. nih.govfrontiersin.org |
GPR119 Agonists: G protein-coupled receptor 119 (GPR119) agonists are a promising therapeutic target for the treatment of type II diabetes. nih.govnih.gov The synthesis of potent GPR119 agonists often involves complex aromatic cores. While direct use of this compound is not explicitly detailed in widely available literature, structurally similar benzophenone and benzoic acid derivatives are utilized in creating the scaffolds for these agonists. The synthetic strategies for benzyloxy analogues, for example, involve coupling substituted phenols or benzyl (B1604629) halides with a core structure, a process where a derivative of this compound could potentially serve as a key intermediate. nih.gov
NaV1.8 Inhibitors: The voltage-gated sodium channel NaV1.8 is a genetically validated target for the treatment of pain. nih.govnih.govfrontiersin.org Selective inhibitors of NaV1.8 are sought after as non-addictive analgesics. nih.govfrontiersin.org The development of these inhibitors involves the synthesis of complex molecules designed to bind selectively to the channel. The nicotinamide (B372718) scaffold is one such structure that has been explored for NaV1.8 inhibition. nih.govbohrium.com Given the importance of fluorinated aromatic fragments in medicinal chemistry for optimizing drug-like properties, this compound represents a valuable potential starting material for novel NaV1.8 inhibitors.
Building Block in the Synthesis of Agrochemicals
In addition to its role in pharmaceuticals, this compound and its close structural relatives are important intermediates in the agrochemical industry.
Benzoylphenylurea (B10832687) Derivatives: Benzoylphenylurea derivatives are a significant class of insecticides that act as chitin (B13524) synthesis inhibitors. uzh.ch By disrupting the formation of chitin, these compounds interfere with the molting process of insect larvae, leading to their death. uzh.ch The 2,6-difluorobenzoyl moiety is a common feature in many commercially successful benzoylphenylurea pesticides, as this substitution pattern confers high larvicidal activity. uzh.ch Compounds like 2,6-difluorobenzoic acid are used to synthesize these agrochemicals. sigmaaldrich.comsigmaaldrich.comacs.org By analogy, this compound can serve as a precursor to introduce a difluorobenzoyl group into the final pesticide molecule, highlighting its utility in developing new and effective crop protection agents.
| Agrochemical Class | Example/Target | Role of this compound |
| Insecticides | Benzoylphenylurea derivatives | Precursor for the difluorobenzoyl moiety, a key structural feature for insecticidal activity. uzh.ch |
Application in the Development of Advanced Materials and Specialty Chemicals
The unique chemical structure of this compound also suggests its potential use in the field of materials science and specialty chemicals. Fluorinated organic compounds are known to impart desirable properties to polymers and other materials, such as thermal stability, chemical resistance, and specific optical properties. ontosight.aichemimpex.com
The presence of the carboxylic acid group allows for its incorporation into polymer chains through esterification or amidation reactions, while the benzophenone moiety can act as a photoinitiator or a chromophore. The difluoro-substitution pattern can enhance the performance and durability of materials. Therefore, this compound is a candidate for the synthesis of specialty polymers, coatings, and other advanced materials where high performance is required. chemimpex.comxinchem.com
Future Research Trajectories and Emerging Challenges
Development of Green and Sustainable Synthetic Routes for 2-Benzoyl-4,5-difluorobenzoic Acid
The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For this compound, future research will likely focus on replacing harsh, traditional reagents with greener alternatives. Current synthetic routes for related halogenated benzoic acids often rely on multi-step processes that can generate significant waste. researchgate.netsmolecule.com
One promising avenue is the adoption of catalytic oxidation processes. For instance, the synthesis of carboxylic acids using hydrogen peroxide as a clean oxidant in the presence of a selenium catalyst has been demonstrated for various aldehydes, offering a milder and more sustainable approach. mdpi.com Adapting such catalytic systems to the synthesis of this compound from its corresponding aldehyde precursor could significantly improve the environmental profile of its production. Another strategy involves exploring solvent-free nitration or utilizing recyclable catalysts like zeolites to minimize waste, as has been applied to other aromatic compounds. smolecule.com Furthermore, developing processes that utilize water as a solvent and employ catalytic hydrogenation with reagents like palladium on carbon (Pd/C) for reduction steps, similar to methods used for producing related amino-difluorobenzoic acids, represents an environmentally friendly approach. researchgate.net
Exploration of Novel Derivatization Pathways and Chemical Transformations
The chemical architecture of this compound, featuring a carboxylic acid, a ketone, and an activated aromatic system, offers multiple sites for derivatization. Future research will undoubtedly delve into novel chemical transformations to create a diverse library of derivatives for various applications.
The carboxylic acid group is a prime target for modification into esters, amides, and acid halides, which are common intermediates in the synthesis of pharmaceuticals. acs.org For example, conversion to the corresponding acid chloride using agents like thionyl chloride is a well-established method for related fluorinated benzoic acids, enabling subsequent reactions with a wide range of nucleophiles. epo.orggoogle.comchemicalbook.com
The benzoyl group's ketone can undergo reduction to form a chiral benzhydrol, a structural motif present in many bioactive molecules. acs.orgresearchgate.net Furthermore, the difluorinated phenyl ring can be subjected to nucleophilic aromatic substitution, where the fluorine atoms are displaced by other functional groups, a common strategy in the synthesis of quinolone antibacterial agents. google.com Research into selective derivatization, for instance, transforming the carboxylic acid while leaving the ketone untouched or vice versa, will be crucial for expanding the synthetic utility of this compound. The synthesis of complex heterocyclic systems, such as quinazolinones from related 2-amino-4,5-difluorobenzoic acid, showcases the potential for building intricate molecular scaffolds. nih.govtubitak.gov.tr
Advanced Computational Modeling for Predictive Synthesis and Reactivity Assessment
Computational chemistry offers powerful tools for accelerating research and overcoming synthetic challenges. For this compound, advanced computational modeling is set to play a pivotal role in predicting its behavior and guiding experimental work.
Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, potential energy landscape, and the conformational dynamics of the two aromatic rings. nih.govresearchgate.net This understanding is crucial for predicting the most likely sites for electrophilic or nucleophilic attack and for rationalizing the outcomes of chemical reactions. For instance, DFT can help predict activation energies for specific transformations, providing insight into reaction feasibility and kinetics.
Furthermore, computational models can predict the stereochemical outcomes of reactions, such as the asymmetric hydrogenation of the benzophenone (B1666685) moiety. researchgate.net By modeling the interaction between the substrate and a chiral catalyst, researchers can design more effective catalysts for achieving high enantioselectivity. researchgate.net Molecular simulations can also predict the solid-state properties of the compound and its derivatives, which is essential for applications in materials science and for understanding crystallization processes. researchgate.netbohrium.com
Investigation of Potential Applications in Emerging Chemical Fields
While fluorinated benzophenones and benzoic acids are established intermediates in pharmaceuticals and agrochemicals, future research aims to unlock applications for this compound in new and emerging fields. epo.orggoogle.commq.edu.au The unique combination of a benzophenone photophore and a difluorinated benzoic acid moiety makes it an intriguing candidate for materials science.
The benzophenone structure is known for its use in photoinitiators for polymerization reactions. mq.edu.au The fluorine substituents can enhance properties such as thermal stability and solubility in organic polymers, making derivatives of this compound potentially useful in advanced optical materials or high-performance polymers. mdpi.com
In medicinal chemistry, this compound serves as a scaffold for creating new bioactive molecules. The fluorine atoms can improve a drug's metabolic stability and membrane permeability. ontosight.ai The benzophenone core is a recognized privileged structure that interacts with a variety of biological targets. mq.edu.au Therefore, derivatives could be explored as inhibitors for enzymes like protein tyrosine phosphatases or as agonists for receptors relevant to metabolic diseases. researchgate.net
Addressing Regioselectivity and Stereocontrol Challenges in Complex Syntheses
As this compound is incorporated into larger, more complex molecules, controlling the regioselectivity of reactions and the stereochemistry of new chiral centers becomes a critical challenge.
Regioselectivity is a key issue when performing reactions on the aromatic rings. For example, in electrophilic aromatic substitution, the directing effects of the fluorine, carboxyl, and benzoyl groups must be carefully considered to achieve the desired substitution pattern. Conversely, in nucleophilic aromatic substitution, the positions of the fluorine atoms dictate the site of attack. The development of directing groups that can temporarily be installed to guide reactions to a specific position on either aromatic ring is a viable strategy, as demonstrated in the regioselective hydroxylation of unsymmetrical benzophenones. nih.govacs.org
Stereocontrol is paramount when the ketone of the benzophenone is reduced to a secondary alcohol, creating a chiral center. The development and application of highly effective chiral catalysts, such as ruthenium or manganese complexes with chiral ligands, are essential for achieving high enantioselectivity in asymmetric hydrogenation or transfer hydrogenation reactions. acs.orgresearchgate.net Research has shown that even non-ortho-substituted benzophenones can be reduced with excellent enantiomeric excess using sophisticated oxo-tethered ruthenium catalysts. acs.org Similar strategies will be vital for controlling the stereochemistry in syntheses involving this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
